2-(2-(5-Nitro-2-furyl)vinyl)-4-aminoquinoline lactate

Catalog No.
S13394012
CAS No.
908-36-1
M.F
C18H17N3O6
M. Wt
371.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(5-Nitro-2-furyl)vinyl)-4-aminoquinoline lact...

CAS Number

908-36-1

Product Name

2-(2-(5-Nitro-2-furyl)vinyl)-4-aminoquinoline lactate

IUPAC Name

2-hydroxypropanoic acid;2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinolin-4-amine

Molecular Formula

C18H17N3O6

Molecular Weight

371.3 g/mol

InChI

InChI=1S/C15H11N3O3.C3H6O3/c16-13-9-10(17-14-4-2-1-3-12(13)14)5-6-11-7-8-15(21-11)18(19)20;1-2(4)3(5)6/h1-9H,(H2,16,17);2,4H,1H3,(H,5,6)/b6-5+;

InChI Key

TVASTSPYSPSBAP-IPZCTEOASA-N

Canonical SMILES

CC(C(=O)O)O.C1=CC=C2C(=C1)C(=CC(=N2)C=CC3=CC=C(O3)[N+](=O)[O-])N

Isomeric SMILES

CC(C(=O)O)O.C1=CC=C2C(=C1)C(=CC(=N2)/C=C/C3=CC=C(O3)[N+](=O)[O-])N

2-(2-(5-Nitro-2-furyl)vinyl)-4-aminoquinoline lactate, also known as 2-(2-(5-nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate, is a complex organic compound characterized by its unique structural features. It consists of a quinoline core substituted with a vinyl group linked to a 5-nitrofuran moiety, and it is esterified with lactic acid. This compound is notable for its potential applications in medicinal chemistry and materials science due to its diverse functional groups that impart distinct chemical reactivity and biological activity.

  • Oxidation: The nitrofuran group can be oxidized to form various nitro derivatives.
  • Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
  • Substitution: The quinoline moiety is capable of undergoing electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is typically employed.
  • Substitution: Electrophilic substitution can be performed using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

  • Oxidation: Formation of nitro derivatives.
  • Reduction: Formation of amino derivatives.
  • Substitution: Formation of halogenated quinoline derivatives.

Research indicates that 2-(2-(5-nitro-2-furyl)vinyl)-4-aminoquinoline lactate exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The mechanism of action involves the generation of reactive oxygen species (ROS) upon metabolic activation of the nitrofuran group, leading to oxidative stress in microbial cells. Additionally, the quinoline moiety can intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer properties.

The synthesis of 2-(2-(5-nitro-2-furyl)vinyl)-4-aminoquinoline lactate typically involves multi-step organic reactions:

  • Formation of Intermediate: The condensation of 5-nitrofuran-2-carbaldehyde with 2-aminoquinoline under basic conditions yields the intermediate 2-(2-(5-nitrofuran-2-yl)vinyl)quinolin-4-amine.
  • Final Product Formation: This intermediate is subsequently reacted with lactic acid to produce the final product, 2-(2-(5-nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate.

In industrial settings, similar synthetic routes are utilized but optimized for larger-scale production, employing techniques like continuous flow synthesis to enhance yield and purity.

The compound has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential antimicrobial and anticancer properties.
  • Medicine: Explored as a candidate for drug development due to its bioactive properties.
  • Industry: Utilized in developing novel materials and chemical sensors.

Studies on the interactions of 2-(2-(5-nitro-2-furyl)vinyl)-4-aminoquinoline lactate with biological systems have shown that it can significantly affect microbial viability through oxidative stress mechanisms. Its ability to intercalate into DNA further supports its potential as an anticancer agent. Ongoing research aims to elucidate specific molecular targets and pathways influenced by this compound, which could lead to enhanced therapeutic applications.

Similar Compounds

Several compounds share structural similarities with 2-(2-(5-nitro-2-furyl)vinyl)-4-aminoquinoline lactate:

Compound NameDescription
2-(2-(5-Nitrofuran-2-yl)vinyl)quinolineLacks the amine and hydroxypropanoate groups.
5-Nitrofuran-2-carbaldehydeContains only the nitrofuran group.
2-AminoquinolineContains only the quinoline moiety.

Uniqueness

The uniqueness of 2-(2-(5-nitro-2-furyl)vinyl)-4-aminoquinoline lactate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The hydroxypropanoate group enhances solubility and bioavailability, making it a more versatile compound for various applications compared to its analogs.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

371.11173527 g/mol

Monoisotopic Mass

371.11173527 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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